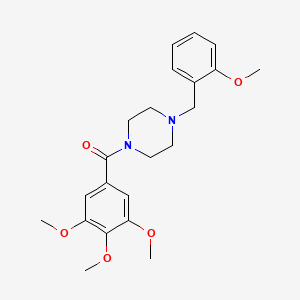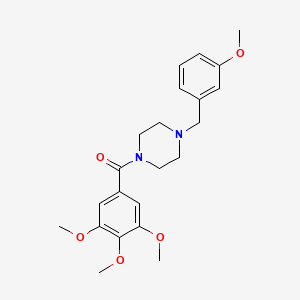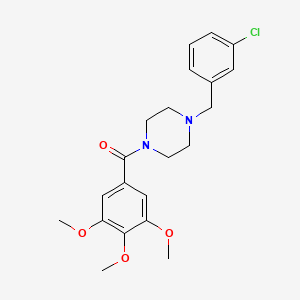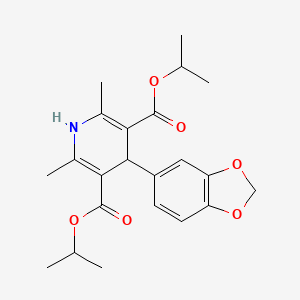
diisopropyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
The compound is a diisopropyl ester of a pyridine dicarboxylic acid with a 1,3-benzodioxol-5-yl group attached to the pyridine ring. Pyridine dicarboxylic acids are aromatic organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and two carboxylic acid groups. The 1,3-benzodioxol-5-yl group is a type of aromatic ether that is often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction, followed by the introduction of the carboxylic acid groups and the 1,3-benzodioxol-5-yl group. The diisopropyl ester groups could then be added through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine and 1,3-benzodioxol-5-yl rings, the two carboxylic acid groups, and the two isopropyl groups. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the ester groups could affect its solubility, while the nitrogen atom in the pyridine ring could influence its basicity .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dipropan-2-yl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-11(2)28-21(24)18-13(5)23-14(6)19(22(25)29-12(3)4)20(18)15-7-8-16-17(9-15)27-10-26-16/h7-9,11-12,20,23H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPJYZRXOKTNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC3=C(C=C2)OCO3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3459380.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B3459387.png)
![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide](/img/structure/B3459393.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3459399.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3459408.png)
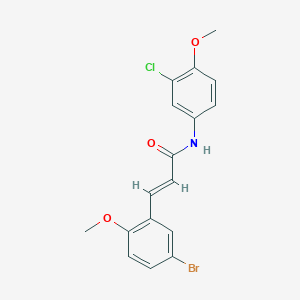
![2-chloro-N-(3-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B3459417.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B3459426.png)
